2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst and a light source at room temperature . This method is efficient and mild, making it suitable for the synthesis of various trifluoromethylated compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a benzylamine structure.
2-Nitro-4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, but with different functional groups and applications.
Uniqueness
2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile is unique due to its combination of a trifluoromethyl group, a thiazole ring, and an acetonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2S/c13-12(14,15)9-3-1-8(2-4-9)10-7-18-11(17-10)5-6-16/h1-4,7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRFZLGHBGYMRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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